1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone
Description
1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a thioether-linked ethanone moiety, and a 3,4-dihydroxyphenyl group. The thioether linkage may enhance metabolic stability compared to oxygen-based analogs, while the triazolo-pyrimidine scaffold contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-5-9(2)19-14(16-8)17-15(18-19)23-7-13(22)10-3-4-11(20)12(21)6-10/h3-6,20-21H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGKHNLYKQLVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=CC(=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the dihydroxyphenyl group. This can be achieved through the reduction of nitro compounds or the hydroxylation of phenyl groups. The triazolopyrimidinyl moiety is often synthesized through cyclization reactions involving hydrazines and β-diketones.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazolopyrimidinyl moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom in the thioether group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions may require nucleophiles such as thiols or amines, and conditions like elevated temperatures or the presence of catalysts.
Major Products Formed:
Oxidation can yield quinones, which are important in dye and pigment synthesis.
Reduction can produce derivatives with altered electronic properties.
Substitution reactions can lead to the formation of thioethers or amines, which have applications in pharmaceuticals and materials science.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone has diverse applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Its biological activity can be explored for potential therapeutic uses, such as antioxidant properties or enzyme inhibition.
Medicine: The compound may have potential as a drug candidate for treating various diseases, including those related to oxidative stress and inflammation.
Industry: Its unique chemical properties make it suitable for use in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The triazolopyrimidinyl moiety may interact with enzymes or receptors, modulating biological processes.
Molecular Targets and Pathways:
Antioxidant activity: Scavenging of free radicals and reduction of oxidative stress.
Enzyme inhibition: Potential inhibition of specific enzymes involved in disease pathways.
Receptor binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Structure : Phenyl and methyl substituents on the triazolo-pyrimidine core.
- Molecular Formula : C₁₅H₁₄N₄O.
- Molecular Weight : 266.3 g/mol.
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Structure : Trifluoromethyl and hydroxyl groups at positions 2 and 5.
- Molecular Formula : C₉H₇F₃N₄O₂.
- Molecular Weight : 260.17 g/mol.
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) Aryl Sulfonamides
Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Structure : Ethyl carboxylate ester at position 2.
- Molecular Formula : C₁₁H₁₂N₄O₂.
- Properties : The ester group may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced bioavailability .
Research Findings and Implications
- Electronic Effects : The thioether in the target compound may reduce oxidation susceptibility compared to ether linkages, while the catechol group introduces redox activity .
- Biological Performance : Compared to herbicidal methoxy-sulfonamides and lipophilic trifluoromethyl analogs , the target compound’s polarity and antioxidant functionality suggest divergent applications, such as in neurodegenerative or inflammatory diseases.
- Structural Optimization : Replacement of the phenyl group in ’s compound with a catechol enhances polarity but may reduce blood-brain barrier penetration, necessitating further pharmacokinetic studies.
Biological Activity
The compound 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to the target compound showed cytotoxic effects against various cancer cell lines. Specifically:
- Compound E (a related triazole derivative) exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells.
- Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against human breast cancer T47D cells .
These findings suggest that the triazole moiety in the compound may enhance its anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study highlighted that compounds with similar structures demonstrated notable antibacterial activity against pathogenic bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole | Staphylococcus aureus | 12 µg/mL |
| Triazole Derivative | Escherichia coli | 8 µg/mL |
These results indicate a promising potential for the compound as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence suggesting anti-inflammatory properties. Compounds with similar phenolic structures have been shown to inhibit inflammatory pathways effectively. For instance:
- A study found that compounds with hydroxyl groups reduced the production of pro-inflammatory cytokines in vitro.
- The presence of the hydroxyl groups in this compound likely contributes to its anti-inflammatory action .
Study 1: Cytotoxicity Assessment
A comprehensive study was conducted on various triazole derivatives, including our compound of interest. The results indicated a strong correlation between the presence of specific substituents and increased cytotoxicity against cancer cell lines. The study concluded that modifications on the triazole ring could lead to enhanced anticancer activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of several thiazole and triazole derivatives against common bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
